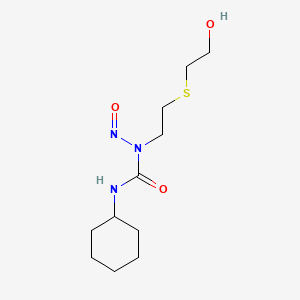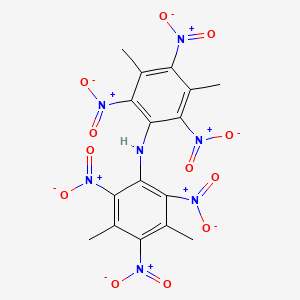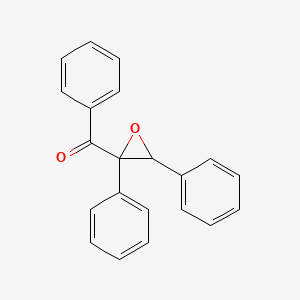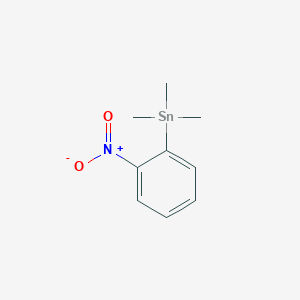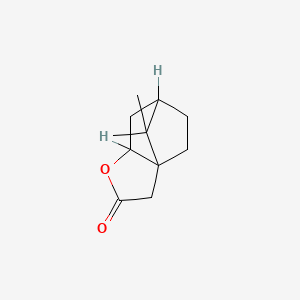
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound, with its unique structure, offers interesting possibilities for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of a suitable benzofuran precursor, followed by specific functional group modifications to introduce the tetrahydro and dimethyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: Its unique structure may interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activities could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound of the class, known for its aromatic properties and biological activities.
Tetrahydrobenzofuran: A reduced form of benzofuran, often studied for its potential therapeutic applications.
Dimethylbenzofuran: A derivative with two methyl groups, which can influence its chemical and biological properties.
Uniqueness
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- stands out due to its specific structural features, such as the tetrahydro and dimethyl groups, which can significantly impact its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
6295-37-0 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
10,10-dimethyl-4-oxatricyclo[5.2.1.01,5]decan-3-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)7-3-4-11(10)6-9(12)13-8(11)5-7/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FJRJQACZNTVQCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC13CC(=O)OC3C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


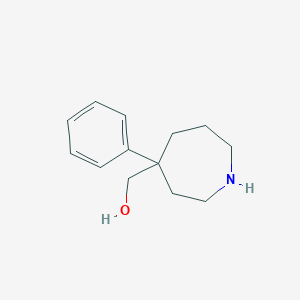
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
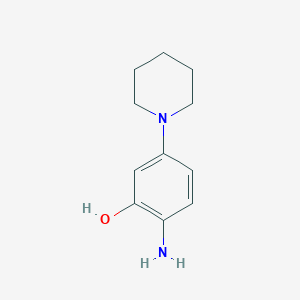


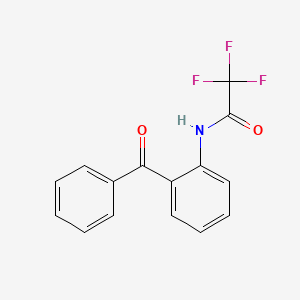
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)

